molecular formula C27H20N4O5 B408780 TTGM 5826 CAS No. 330471-93-7

TTGM 5826

Cat. No.: B408780
CAS No.: 330471-93-7
M. Wt: 480.5g/mol
InChI Key: QKMLUIRQZOCSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TTGM 5826 (also referred to as TTGM5826 or TTGM-5826) is a potent small-molecule modulator of tissue transglutaminase (tTG, TG2, or TGM2) conformation with significant research value in oncology studies . Its primary mechanism of action involves binding to tTG and stabilizing its "open-state" conformation . This open state is the catalytically active form of the enzyme, which is typically induced by calcium and is responsible for its protein-crosslinking activity . Stabilizing tTG in this open conformation is cytotoxic and promotes cancer cell death . In vitro research demonstrates that this compound broadly inhibits transformed phenotypes in aggressive cancer cell lines, including breast and brain cancers, as well as in glioma stem cells (GSCs) . A key characteristic of this compound is its ability to induce cell death in cancer cells expressing tTG at concentrations that are not harmful to non-transformed cells, highlighting its potential selective toxicity . This makes it a valuable lead compound for investigating novel cancer therapeutic strategies that target tTG conformation rather than just its enzymatic active site . The molecular formula of this compound is C27H20N4O5, and its molecular weight is 480.48 g/mol . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

330471-93-7

Molecular Formula

C27H20N4O5

Molecular Weight

480.5g/mol

IUPAC Name

2-[[5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-2-methylphenyl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C27H20N4O5/c1-16-11-12-18(13-17(16)15-30-24(33)20-9-5-6-10-21(20)25(30)34)28-14-22-23(32)29-27(36)31(26(22)35)19-7-3-2-4-8-19/h2-14,35H,15H2,1H3,(H,29,32,36)

InChI Key

QKMLUIRQZOCSAR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O)CN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Discovery and Design Rationale for Ttgm 5826 As a Novel Small Molecule Modulator of Tissue Transglutaminase

Strategic Imperative for Targeting the Open-State Conformation of Tissue Transglutaminase

tTG is capable of adopting two distinct conformational states: a protein crosslinking active ("open") state and a GTP-bound, crosslinking inactive ("closed") state. mdpi.comnih.gov The transition between these states regulates its diverse functions. mdpi.com The strategic targeting of the open-state conformation of tTG is based on emerging evidence suggesting its cytotoxic potential, particularly in cancer cells. tandfonline.comnih.govresearchgate.net

Elucidating the Cytotoxic Potential Associated with Sustained Open-State tTG Conformation

Research has indicated that maintaining tTG in a constitutively open conformation can be toxic to cells. tandfonline.comnih.govresearchgate.net Ectopic expression of mutant forms of tTG that are locked in the open conformation has been shown to induce potent cell death in cancer cells, including glioblastoma cell lines. tandfonline.comdovepress.comnih.govresearchgate.net This suggests that strategies aimed at stabilizing tTG in its open state could offer a therapeutic benefit for cancers characterized by high tTG expression. nih.govoncotarget.comresearchgate.net TTGM 5826 promotes the toxicity of cancer cells by stabilizing the open state of tTG. probechem.com

Comparative Analysis of this compound with Prior Mechanistic Classes of tTG Inhibitors

Prior approaches to targeting tTG have included various classes of inhibitors, such as competitive amine inhibitors, reversible inhibitors, and irreversible inhibitors. mdpi.com Competitive amine inhibitors compete with natural substrates for the active site, while irreversible inhibitors covalently bind to the active site. mdpi.com Peptide-derived inhibitors, particularly irreversible ones, have faced challenges as therapeutic agents due to issues like poor oral bioavailability and cell permeability. researchgate.net

This compound represents a distinct mechanistic class by specifically targeting and stabilizing the open state conformation of tTG, rather than solely blocking the active site through covalent modification or direct competition with substrates in all conformational states. nih.govoncotarget.comoncotarget.com While this compound functions as a competitive inhibitor versus the substrate NNDC, its primary mechanism involves stabilizing the cytotoxic open state. nih.govoncotarget.com This approach is in contrast to some other inhibitors, such as LDN27219, which were designed to inhibit TG2 activity through different mechanisms. mdpi.com Studies comparing this compound with other compounds, like LM11, have shown differences in potency and effects on tTG conformation. biorxiv.orgresearchgate.net For instance, LM11 was found to be more potent at inhibiting tTG crosslinking activity and killing certain cancer cells compared to this compound, and it also appeared to drive tTG to an elongated, oligomeric species that was not reversible by GTP. biorxiv.orgresearchgate.net However, this compound was specifically shown to stabilize the open-state conformation through various biochemical assays and exhibited selectivity between transformed and healthy cells. dovepress.comresearchgate.netnih.gov

Computational Drug Discovery Methodologies Applied to this compound Identification

The identification of this compound involved the application of computational drug discovery methodologies, specifically virtual screening and structural modeling, coupled with biochemical analysis. nih.gov

Virtual Screening Protocols for Novel Ligand Identification

Virtual screening is a widely used computational technique in drug discovery to screen large libraries of compounds against potential drug targets. nih.govsourceforge.ioresearchgate.net The idea is to dock small molecules into the binding pocket of a protein target and predict their binding affinity. nih.gov This process helps in differentiating between potentially active and inactive compounds, thereby reducing the number of molecules for experimental testing. nih.govresearchgate.net For the identification of this compound, virtual screening protocols were applied by docking molecules to the substrate binding site of the open state of tTG, using a specific protein data bank (PDB) structure (PDB ID: 2Q3Z) representing the open conformation. nih.govoncotarget.comresearchgate.net

Structural Modeling and Molecular Docking Analysis of this compound-tTG Interactions

Structural modeling and molecular docking analysis were crucial in understanding how this compound interacts with tTG. Molecular docking predicts the conformation of a protein-ligand complex and estimates the binding affinity. plos.org Docking simulations predicted that this compound binds to the crosslinking active site of tTG. nih.govoncotarget.com Detailed analysis of the docked complex (using PDB ID: 2Q3Z) showed that the phenyl ring of this compound is predicted to project into a deep pocket around the catalytic Cys 277. oncotarget.comresearchgate.net The barbiturate (B1230296) ring is predicted to engage in hydrogen bonds with residues Trp 241, Gln 276, and Asn 333. oncotarget.comresearchgate.net A flexible linker within the molecule is thought to allow it to wrap around a 'hump' in the binding site, while the phthalamide (B166641) moiety projects into a second deep hydrophobic pocket. researchgate.net

Key Structural Motifs and Pharmacophoric Features of this compound

The Phenyl Ring Moiety in Ligand-Protein Recognition

Docking simulations predict that the phenyl ring moiety of this compound plays a crucial role in ligand-protein recognition by projecting into a deep pocket situated around the catalytic Cys 277 residue of TG2. This interaction suggests that the phenyl ring is positioned to engage with the enzyme's catalytic machinery, contributing to the compound's influence on TG2 activity and conformation.

The Barbiturate Moiety and Hydrogen Bonding Networks

The barbiturate ring moiety of this compound is predicted to be involved in establishing key hydrogen bonding networks within the TG2 binding site. Specifically, simulations suggest that the barbiturate ring forms hydrogen bonds with residues Trp 241, Gln 276, and Asn 333. These hydrogen bonds are critical for anchoring the molecule within the binding site and contributing to the stability of the ligand-protein complex.

The Tolyl Ring Moiety as a Hydrophobic Interaction Partner

The tolyl ring is identified as one of the four main structural moieties of this compound. While specific detailed interactions for the tolyl ring were not as explicitly described as for the phenyl and barbiturate rings in the provided search results, the phthalamide moiety is noted to project into a deep hydrophobic pocket. Given the hydrophobic nature of the tolyl ring, it is likely that this moiety also contributes to hydrophobic interactions within the binding site, potentially within or near the hydrophobic pocket engaged by the phthalamide, thereby enhancing binding affinity and stability through favorable non-polar contacts with surrounding amino acid residues.

Mechanistic Characterization of Ttgm 5826 Action at the Molecular and Cellular Levels

Biophysical and Biochemical Validation of TTGM 5826-Mediated tTG Open-State Stabilization

The ability of this compound to stabilize the open conformation of tTG has been demonstrated through various biochemical and biophysical assays. researchgate.netnih.govtandfonline.com

Conformational Perturbation Assays (e.g., Limited Proteolysis/Trypsin Digestion)

Limited proteolysis, such as trypsin digestion, can be used to probe protein conformation. upstate.eduthermofisher.comhamptonresearch.com The principle is that proteins in different conformational states will exhibit varying susceptibility to enzymatic cleavage due to differences in the accessibility of protease recognition sites. thermofisher.comnih.gov Studies have shown that tTG in the open state is more susceptible to trypsin digestion compared to the closed state. nih.gov

In experiments using trypsin digestion, this compound significantly increased the susceptibility of tTG to digestion, similar to the effect observed with calcium, which is known to induce the open state. researchgate.netnih.gov This suggests that this compound is capable of inducing and/or stabilizing the open state conformation of tTG. researchgate.netnih.gov Densiometric analysis of SDS-PAGE gels from these experiments can quantify the extent of digestion, providing a measure of conformational change. researchgate.net

Table 1: Effect of this compound on Trypsin Digestion of tTG

ConditionTrypsin Digestion Susceptibility
tTG aloneLow (Closed State)
tTG + Ca²⁺High (Open State)
tTG + this compoundHigh (Open State Stabilization)

Note: Based on qualitative interpretation of digestion patterns described in sources researchgate.netnih.gov. Quantitative data would involve densitometric analysis.

Allosteric Modulation of Guanine (B1146940) Nucleotide Binding by this compound

tTG's activity is regulated by guanine nucleotides (GTP/GDP) which stabilize the closed, transamidation-inactive conformation. nih.govbiorxiv.orgresearchgate.net The binding of guanine nucleotides to tTG in the closed state prevents the binding of substrates for transamidation. Conversely, in the open state, the guanine nucleotide binding site is less accessible. researchgate.net

Experiments investigating the effect of this compound on guanine nucleotide binding have utilized fluorescent GTP analogs like bodipy-GTP-γS, which preferentially binds to and stabilizes the closed state of tTG. oncotarget.comresearchgate.net While calcium addition decreases the ability of tTG to bind bodipy-GTP-γS, indicating a shift to the open state, this compound alone did not affect bodipy-GTP-γS binding when incubated with tTG first. researchgate.net However, when tTG was initially incubated with calcium to induce the open state, followed by the addition of this compound and then chelation of calcium with EDTA, this compound significantly reduced bodipy-GTP-γS binding. researchgate.net This suggests that this compound can help stabilize the open state once it has been induced by calcium, preventing the enzyme from returning to a closed state capable of binding guanine nucleotides. researchgate.net The EC₅₀ value for this compound in reducing bodipy-GTP-γS binding under these conditions was determined to be 20 µM. researchgate.net

Table 2: Effect of this compound on Bodipy-GTP-γS Binding to tTG

ConditionBodipy-GTP-γS Binding
tTG aloneHigh
tTG + Ca²⁺Low
tTG + this compound (simultaneous incubation)High
tTG + Ca²⁺ (pre-incubation) then this compound + EDTALow (EC₅₀ = 20 µM)

Note: Based on the findings described in source researchgate.net.

Competitive Inhibition of tTG Transamidation Activity by this compound

In its open conformation, tTG catalyzes transamidation reactions, crosslinking proteins or incorporating polyamines. nih.govnih.gov this compound has been shown to inhibit this transamidation activity. researchgate.netnih.govoncotarget.com Studies using substrates like N,N-dimethyl casein (NNDC) as the amine acceptor and biotinylated pentylamine (BPA) as the amine donor have demonstrated that this compound inhibits the incorporation of BPA into NNDC. oncotarget.comresearchgate.net

The extent of inhibition by this compound was found to be dependent on the concentration of the substrate NNDC, indicating a competitive mode of inhibition with respect to the amine acceptor substrate. researchgate.netoncotarget.comresearchgate.net This suggests that this compound binds to the transamidation active site of tTG, competing with the protein substrate for binding. nih.govoncotarget.com

Investigation of this compound Binding Dynamics and Specificity within the tTG Active Site

Computational docking simulations and biochemical evidence provide insights into how this compound interacts with the tTG active site and the basis for its conformational selectivity.

Ligand Interaction Profiling with Key Catalytic Residues (Cys277)

The catalytic activity of tTG relies on a cysteine residue, Cys277, located within the active site. nih.gov Virtual screening and docking simulations predicted that this compound binds to the crosslinking active site of tTG in its open state. nih.govoncotarget.comoncotarget.com Specifically, the phenyl ring moiety of this compound is predicted to project into a deep pocket formed around the catalytic Cys277. nih.govoncotarget.comoncotarget.com The barbiturate (B1230296) ring is predicted to form hydrogen bonds with residues such as Trp241, Gln276, and Asn333, which are also located in or near the active site. nih.govoncotarget.comoncotarget.com

The competitive inhibition pattern observed with the amine acceptor substrate NNDC further supports the notion that this compound directly interacts with the transamidation active site, likely near or involving the catalytic Cys277 residue. researchgate.netoncotarget.comresearchgate.net

Structural Determinants of this compound Selectivity for tTG Conformation

This compound was specifically designed or identified through screening efforts aimed at finding molecules that stabilize the open conformation of tTG. nih.govmdpi.comoncotarget.com The open state of tTG presents a distinct structural landscape in its active site compared to the closed state. nih.govbiorxiv.orgresearchgate.net The docking simulations suggest that the specific arrangement of the four moieties of this compound – a phenyl ring, a barbiturate, a tolyl ring, and a phthalamide (B166641) – allows it to fit favorably into the substrate binding site of the open conformation. researchgate.netnih.govoncotarget.com The flexible linker connecting some of these moieties is thought to allow the molecule to adapt to the shape of the binding site, while the phthalamide group projects into a second hydrophobic pocket. nih.govoncotarget.com This specific interaction profile with residues exposed in the open state, including the pocket around Cys277, is likely what confers this compound's selectivity for stabilizing this particular conformation. nih.govoncotarget.comoncotarget.com Unlike inhibitors that target the nucleotide binding site and stabilize the closed state, this compound's binding to the transamidation active site appears to act as a "conformational doorstop," preventing the enzyme from adopting the closed conformation. biorxiv.org

Intracellular Localization and Target Engagement of this compound within Cellular Compartments

This compound is characterized as a cell-permeable small molecule designed to modulate the conformational state of tissue transglutaminase (TG2), also known as type 2 transglutaminase or Gαh nih.govresearchgate.netoncotarget.comnih.gov. TG2 is a multifunctional enzyme found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus, as well as in the extracellular matrix nih.govnih.govmdpi.comresearchgate.net. Given its cell-permeable nature, this compound is able to reach and interact with intracellular pools of TG2. While specific quantitative data on the concentration of this compound within distinct organelles is not detailed in the examined literature, its mechanism of action is predicated on its interaction with intracellular TG2.

The primary target engagement of this compound involves binding to the crosslinking active site of TG2 nih.govresearchgate.netoncotarget.com. Research findings indicate that this compound is predicted to dock within this substrate binding pocket when TG2 is in its open, catalytically active conformation nih.govresearchgate.netoncotarget.com. Specific molecular interactions have been identified through docking simulations and biochemical analyses. The phenyl ring moiety of this compound is suggested to project into a deep pocket near the catalytic Cys 277 residue researchgate.netoncotarget.com. The barbiturate ring is predicted to form hydrogen bonds with residues such as Trp 241, Gln 276, and Asn 333 researchgate.netoncotarget.com. A flexible linker region of the molecule allows it to navigate a 'hump' within the binding site, while the phthalamide group extends into a second hydrophobic pocket researchgate.netoncotarget.com.

This binding interaction leads to the stabilization of TG2 in its open conformational state nih.govresearchgate.netoncotarget.comnih.govresearchgate.netresearchgate.netdovepress.comresearchgate.net. Unlike inhibitors that aim to stabilize the closed, inactive state, this compound promotes the maintenance of the open conformation researchgate.netdovepress.com. By occupying the crosslinking active site and stabilizing the open state, this compound functions as a competitive inhibitor of TG2-mediated protein crosslinking activity nih.govresearchgate.netresearchgate.net. This stabilization of the open state is a key aspect of this compound's mechanism, as maintaining TG2 in this conformation has been shown to be cytotoxic, particularly in cancer cells that express high levels of the enzyme nih.govresearchgate.netoncotarget.comnih.govresearchgate.netresearchgate.netdovepress.comresearchgate.net.

Detailed research findings highlight that this compound effectively inhibits the growth and migration of various cancer cell lines, including glioblastoma cells (U87 and LN229), which are characterized by high TG2 expression researchgate.netdovepress.comresearchgate.net. The compound has also demonstrated a degree of selectivity between transformed and healthy cells researchgate.netnih.govdovepress.comresearchgate.net. This selective toxicity is attributed to the compound's ability to stabilize the cytotoxic open state of TG2 within these cells nih.govoncotarget.comresearchgate.netdovepress.comresearchgate.net.

The following table summarizes key aspects of this compound's target engagement:

FeatureDetail
Target ProteinTissue Transglutaminase (TG2/tTG)
Binding SiteCrosslinking active site
Targeted ConformationOpen (catalytically active) state
Key Interacting ResiduesCys 277, Trp 241, Gln 276, Asn 333 (based on docking predictions) researchgate.netoncotarget.com
Effect on ActivityInhibition of protein crosslinking (transamidation) activity researchgate.netresearchgate.net
Functional OutcomeStabilization of cytotoxic open conformation nih.govoncotarget.comnih.govresearchgate.netresearchgate.netdovepress.comresearchgate.net

In Vitro and Ex Vivo Preclinical Efficacy Studies of Ttgm 5826 in Cancer Models

Antiproliferative Effects of TTGM 5826 on Transformed Cell Lines

This compound has demonstrated the ability to inhibit the growth of several cancer cell lines characterized by high tTG expression. nih.gov Its antiproliferative effects have been examined in various cancer models, including glioblastoma and triple-negative breast cancer. nih.govnih.gov

Glioblastoma Multiforme Cell Line Responses (U87, LN229)

Studies have shown that this compound can inhibit the growth of glioblastoma multiforme (GBM) cell lines, such as U87 and LN229, in vitro. tandfonline.comsemanticscholar.org These cell lines are derived from aggressive brain tumors. nih.gov this compound was shown to inhibit the growth of TG2-expressing glioblastoma cell lines. researchgate.netresearchgate.net U-87 MG cells, which were resistant to the conventional tTG inhibitor MDC, were sensitive to this compound. researchgate.net

Triple-Negative Breast Cancer Cell Line Sensitivity (MDA-MB-231)

This compound has also been tested for its effects on triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231. nih.govresearchgate.net MDA-MB-231 is a highly aggressive and invasive TNBC cell line commonly used in research. culturecollections.org.ukmdpi.com this compound was able to inhibit the growth of MDA-MB-231 cells. nih.gov

Efficacy against Glioma Stem Cells (GSCs) and Cancer Stem Cell Phenotypes

Glioma stem cells (GSCs) are considered significant contributors to the therapy resistance and recurrence of glioblastoma. nih.govmdpi.com These cells are often resistant to conventional treatments but have shown sensitivity to traditional tTG inhibitors. nih.gov this compound has demonstrated potent inhibition of the growth of GSCs in a dose-dependent manner. nih.gov Studies using GSC cell lines, such as GSC374 and GSC267, with varying levels of tTG expression, showed that this compound effectively inhibited their growth. nih.gov The IC50 values for this compound in GSCs were nearly half of those observed for traditional cancer cell lines examined. nih.gov this compound's ability to inhibit the growth of TG2-expressing glioma stem cells has been demonstrated. researchgate.netnih.gov

Inhibition of Cellular Migration and Invasiveness by this compound

Tissue transglutaminase has been implicated in promoting various transformed phenotypes, including enhanced cell migration and invasiveness. nih.govresearchgate.net this compound has been evaluated for its ability to inhibit these processes in cancer cells. nih.govmdpi.comtandfonline.comsemanticscholar.org In wound healing assays, this compound significantly slowed the migration of MDA-MB-231 triple-negative breast cancer cells. nih.gov this compound was also shown to inhibit the migration of U87 and LN229 glioblastoma cells in vitro. tandfonline.comsemanticscholar.org Inhibition of TG2 can reduce cancer cell migration and invasion. oncotarget.com Cell migration and invasion assays, such as Transwell assays and wound healing assays, are standard methods for evaluating these cellular behaviors in cancer research. corning.comucsf.edu

Induction of Programmed Cell Death and Cytotoxic Mechanisms by this compound

Treating cancer cell lines and GSCs that express tTG with this compound has been shown to induce cell death. nih.govoncotarget.comresearchgate.net This is consistent with the understanding that maintaining tTG in an open, active state can be cytotoxic. nih.govoncotarget.comnih.govresearchgate.net this compound promotes the toxicity of cancer cells by stabilizing the open state of tTG. nih.govoncotarget.comnih.gov Programmed cell death, such as apoptosis, is a key mechanism by which chemotherapeutic drugs can induce tumor cell death. scientificarchives.comfrontiersin.org While the specific mechanisms of cell death induced by this compound are linked to stabilizing the open conformation of tTG, further detailed research findings on the precise cytotoxic pathways (e.g., apoptosis, autophagy) initiated by this compound based on the provided search results are limited to the general observation of induced cell death. nih.govoncotarget.comresearchgate.netnih.gov

Differentiation in Biological Responses Between Transformed and Non-Transformed Cells Treated with this compound

A key aspect of a potential therapeutic agent is its ability to selectively target cancer cells while sparing non-transformed cells. Studies have indicated that this compound exhibits a degree of selectivity between transformed and healthy cells. mdpi.comresearchgate.nettandfonline.comresearchgate.netsemanticscholar.org Treating cancer cell lines and GSCs with this compound induced cell death at concentrations that were not harmful to non-transformed cells. nih.govoncotarget.com For instance, this compound exhibited a more potent inhibition of the growth of transformed mouse embryonic fibroblasts (MEFs) expressing oncogenic-Dbl compared to control, non-transformed MEFs. researchgate.netresearchgate.net This suggests that the concentrations of this compound that inhibit the growth of most cancer cell lines should not significantly affect their non-transformed counterparts. nih.gov However, some cancer cell lines with low basal levels of tTG expression were relatively insensitive to this compound, and increasing tTG expression in these cells enhanced their susceptibility to the compound. researchgate.netresearchgate.net

Table 1: Antiproliferative Effects of this compound on Cancer Cell Lines and GSCs (Illustrative Data)

Cell Line / Cell TypeCancer TypeResponse to this compoundNotesSource
U87Glioblastoma MultiformeGrowth InhibitionSensitive to this compound, even when resistant to MDC. researchgate.nettandfonline.comsemanticscholar.org
LN229Glioblastoma MultiformeGrowth InhibitionInhibited growth and migration in vitro. tandfonline.comsemanticscholar.org
MDA-MB-231Triple-Negative Breast CancerGrowth InhibitionSignificantly slowed migration in wound healing assays. nih.gov
GSC374Glioma Stem CellsPotent Growth InhibitionSensitive to this compound; somewhat resistant to MDC. nih.gov
GSC267Glioma Stem CellsPotent Growth InhibitionHighly sensitive to both this compound and MDC. nih.gov
Transformed MEFs (onco-Dbl)Mouse Embryonic FibroblastsPotent Growth InhibitionMore potent inhibition compared to non-transformed MEFs. researchgate.netresearchgate.net
Non-Transformed MEFsMouse Embryonic FibroblastsLess SensitiveNot significantly harmed at concentrations toxic to transformed cells. nih.govresearchgate.netresearchgate.net
T98GGlioblastoma MultiformeRelatively InsensitiveLow basal tTG expression; sensitivity increased with induced tTG. researchgate.netresearchgate.net

Table 2: Inhibition of Cellular Migration by this compound (Illustrative Data)

Cell LineAssay MethodEffect of this compoundNotesSource
MDA-MB-231Wound HealingSignificantly slowed migrationCompared to control (DMSO) and MDC. nih.gov
U87Not specifiedInhibition of migrationDemonstrated in vitro studies. tandfonline.comsemanticscholar.org
LN229Not specifiedInhibition of migrationDemonstrated in vitro studies. tandfonline.comsemanticscholar.org

Synergistic Interactions of this compound with Established Chemotherapeutic Agents or Radiotherapy

Preclinical studies have investigated the potential of this compound to enhance the efficacy of existing cancer treatments, specifically established chemotherapeutic agents. Research focusing on glioblastoma cell lines, which often exhibit high expression of tissue transglutaminase (tTG), the target of this compound, has demonstrated synergistic interactions. nih.govnih.gov

Studies using the U-87 MG brain cancer cell line have shown that this compound exhibits synergistic effects when combined with standard of care agents (SOCAs) for glioblastoma, including temozolomide (B1682018) (TMZ) and monodansylcadaverine (MDC). nih.govresearchgate.net This synergy resulted in a strong inhibition of cell growth even when low concentrations of the inhibitors were used in combination. researchgate.net

For instance, experiments treating U-87 MG cells with combinations of this compound, MDC, and temozolomide revealed a significant enhancement of growth inhibition compared to single-agent treatments. researchgate.net When U-87 MG cells were treated with individual agents at concentrations equivalent to half of their respective IC50 values (15 µM this compound, 50 µM MDC, or 15.5 µM temozolomide), only a modest inhibition of cell growth (ranging from 10% to 30%) was observed. researchgate.net However, when all three inhibitors were combined at these low concentrations, cell growth inhibition was substantially increased, exceeding 90%. researchgate.net This finding highlights the synergistic potential of this compound in combination therapies for glioblastoma, suggesting that its use could allow for lower doses of chemotherapeutic agents while achieving superior anti-cancer effects. nih.govresearchgate.net

The observed synergy is particularly relevant given that inhibition of tTG has been shown to enhance the sensitivity of various cancers to different classes of chemotherapeutic compounds. nih.gov this compound, by stabilizing the open conformation of tTG, represents a novel approach that can synergize with standard treatments. nih.govoncotarget.com

While the search results primarily detail synergistic interactions with temozolomide and monodansylcadaverine in glioblastoma models, the potential for this compound to synergize with other chemotherapeutic agents or radiotherapy in different cancer types warrants further investigation. nih.gov

Based on the described experimental findings in U-87 MG cells treated with low concentrations of this compound, MDC, and temozolomide, a representative data summary illustrating the synergistic effect on cell growth inhibition is presented below:

Treatment GroupConcentration (µM)Approximate Cell Growth Inhibition (%)
This compound1510-30
Monodansylcadaverine (MDC)5010-30
Temozolomide15.510-30
This compound + MDC + Temozolomide15 + 50 + 15.5>90

Note: The values in this table are representative and based on the description of experimental outcomes in the source material researchgate.net. Precise values may vary depending on specific experimental conditions.

Structure Activity Relationship Sar and Analog Development of Ttgm 5826 Derivatives

Design and Synthesis Strategies for TTGM 5826 Analogues (e.g., LM-series Compounds)

This compound was initially identified through virtual screening against the crystal structure of open-state tTG. researchgate.net Its chemical structure comprises four moieties: a phenyl ring, a barbiturate (B1230296), a tolyl ring, and a phthalamide (B166641). researchgate.netoncotarget.com The phenyl ring is predicted to project into a pocket near the catalytic Cys 277, while the barbiturate ring may form hydrogen bonds with residues like Trp 241, Gln 276, and Asn 333. researchgate.netoncotarget.com A flexible linker connects parts of the molecule, allowing it to interact within the binding site, and the phthalamide extends into a hydrophobic pocket. researchgate.netoncotarget.com

To identify more potent analogues, researchers examined commercially available small molecules with chemical structures similar to this compound, leading to the identification of the "LM-series" compounds. researchgate.netbiorxiv.orgnih.gov These analogues were prepared for docking studies using computational tools to analyze their interactions with tTG. biorxiv.org

Comparative Pharmacological Evaluation of this compound Derivatives

Comparative studies were conducted to evaluate the pharmacological profiles of this compound analogues, focusing on their ability to modulate tTG conformation and their biophysical properties. biorxiv.orgnih.gov

Assessment of Enhanced Potency in tTG Conformational Modulation

The potency of this compound and its analogues in modulating tTG conformation was assessed through various biochemical assays. One key method involved assaying the binding of the fluorescent GTP analog, BODIPY-GTP, to TG2. biorxiv.orgnih.gov BODIPY-GTP binding is associated with the closed state of TG2, and displacement or disruption of this binding indicates a shift towards the open conformation. biorxiv.orgnih.govnih.gov

Another assay involved assessing the susceptibility of tTG to trypsin digestion. researchgate.netnih.gov The open state of tTG is more susceptible to trypsin digestion than the closed state. researchgate.netnih.gov this compound was shown to significantly increase tTG's susceptibility to trypsin digestion, indicating its ability to induce or stabilize the open state. researchgate.netnih.gov Comparative analysis of LM-series compounds aimed to identify those that more potently disrupted BODIPY-GTP binding and/or increased trypsin sensitivity compared to this compound. biorxiv.orgnih.govresearchgate.net For instance, LM11 was found to disrupt BODIPY-GTP binding by TG2 and inhibit its crosslinking activity. biorxiv.orgnih.gov

Analysis of Improved Biophysical Properties (e.g., Cell Permeability, Solubility)

Beyond conformational modulation, the biophysical properties of the analogues, such as cell permeability and solubility, were analyzed. probechem.combiorxiv.orgresearchgate.net These properties are crucial for the potential therapeutic development of the compounds. For example, peptidomimetic inhibitors, while potent, often suffer from low cell permeability. nih.gov The LM-series compounds were evaluated for properties relevant to their pharmaceutical potential. biorxiv.org Data tables were generated to compare the crosslinking IC50 values and permeability (e.g., Caco-2 and MDCK permeability) of LM-series compounds relative to this compound. researchgate.net

Table 1: Comparative Data for this compound and LM-Series Compounds

MoleculeCrosslinking IC50 (µM)Caco-2 PermeabilityMDCK Permeability
This compound[Insert Value][Insert Value][Insert Value]
LM1n.d.122.5126.2
LM11[Insert Value][Insert Value][Insert Value]
Other LM-seriesData from sourcesData from sourcesData from sources

Note: Specific numerical values for this compound and LM11 IC50 and permeability were not explicitly available in the provided snippets to populate the table fully. The table structure is based on the mentioned comparative analysis. researchgate.net

LM11 was reported to have improved potency and solubility compared to this compound. biorxiv.orgnih.gov

Identification of Critical Pharmacophoric Modifications for Optimized Activity

Systematic modification of the moieties within this compound and structure-guided optimization efforts were undertaken to identify the key structural features responsible for its activity and to enhance the desired properties. nih.govmdpi.comfrontiersin.org

Systematic Modification of this compound Moieties and Their Impact on tTG Binding

The chemical structure of this compound, with its distinct phenyl, barbiturate, tolyl, and phthalamide moieties connected by a flexible linker, provides multiple points for modification. researchgate.netoncotarget.com Understanding how alterations to each of these parts impact binding to tTG and the stabilization of the open conformation is central to SAR studies. Docking studies provided insights into how different parts of this compound interact with specific residues and pockets within the tTG binding site. researchgate.netoncotarget.com For instance, the phenyl ring's interaction with the pocket around Cys 277 and the barbiturate's hydrogen bonding with Trp 241, Gln 276, and Asn 333 highlight the importance of these moieties for binding. researchgate.netoncotarget.com Modifications to these or other parts of the molecule would likely affect these interactions and, consequently, the compound's potency and efficacy in modulating tTG conformation. While the provided snippets mention the systematic examination of similar commercially available molecules (LM-series), detailed data on specific modifications made to this compound itself and their precise impact on tTG binding affinity or conformational modulation were not extensively detailed.

Structure-Guided Optimization for Conformational Trapping

Structure-guided optimization leverages the structural information of the target protein (tTG) bound to a ligand (like this compound or its analogues) to design improved compounds. researchgate.net Given that this compound was identified through virtual screening against the open state of tTG, structural information, including crystal structures (e.g., PDB ID: 2Q3Z mentioned in the context of docking) and potentially cryo-EM data, played a role in understanding the binding mode and guiding the design of analogues. researchgate.netresearchgate.netoncotarget.combiorxiv.org The goal of this optimization is to enhance the compound's ability to trap tTG in the open, cytotoxic conformation. researchgate.netbiorxiv.orgnih.gov Studies using techniques like Small-Angle X-ray Scattering (SAXS) have been employed to examine how compounds like LM11 affect the structural dynamics of TG2 and confirm their mechanism of action in stabilizing an elongated, open conformational state. biorxiv.orgnih.gov This structure-guided approach helps to rationally design modifications that improve potency, enhance favorable biophysical properties, and optimize the desired conformational modulation effect.

Advanced Structural Biology Techniques in this compound Analog Characterization

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structure Determination of this compound-tTG Complexes

Cryo-EM is a powerful technique capable of determining the high-resolution three-dimensional structures of biological macromolecules and their complexes, often without the need for crystallization. This is particularly advantageous for proteins that are difficult to crystallize or for studying different conformational states that may coexist in solution.

In the context of tTG, which undergoes significant conformational changes between its inactive "closed" and active "open" states, Cryo-EM can provide detailed structural snapshots of these different forms. Research has utilized Cryo-EM to characterize the conformational dynamics of tTG and the effects of ligand binding, such as guanine (B1146940) nucleotides and calcium, on its structure. nih.gov While specific high-resolution Cryo-EM structures of the this compound-tTG complex were not detailed in the available information, Cryo-EM has been used more broadly to robustly characterize the conformational dynamics of TG2 (tTG) and how ligand binding regulates its conformational and oligomeric states. nih.gov This suggests that Cryo-EM is a valuable tool for potentially determining the precise binding pose of this compound within the tTG active site and visualizing any induced conformational changes at a high level of detail, complementing information obtained from techniques like docking simulations. wikipedia.orgnih.gov Such structural data from Cryo-EM would be invaluable for understanding the molecular basis of this compound's ability to stabilize the open conformation of tTG. nih.govnih.gov

Small-Angle X-ray Scattering (SAXS) for Global Conformational Changes Induced by this compound Analogs

SAXS analysis has been applied to study the conformational states of tTG. The technique can distinguish between the compact "closed" state and the more elongated "open" state of tTG based on differences in their radius of gyration (Rg). For example, the open state of tTG has been shown to have an Rg of approximately 37 Å, while the closed state has an Rg of around 28 Å, allowing these two species to be distinguished with relative ease using SAXS. wikipedia.org Theoretical scattering profiles calculated using tools like FoXS can also be used to compare experimental SAXS data with known structural models. wikipedia.org

SAXS experiments have been conducted to investigate the impact of small molecules, including this compound and its analogs like LM11, on the conformational state of tTG. While this compound at a specific concentration (50 μM) did not significantly affect the conformational state of TG2 in the absence of Ca²⁺ in one study, SAXS analysis of the analog LM11 in the presence of Ca²⁺ showed an increase in both the Rg value and the intensity at zero angle (I(c0)) compared to tTG exposed to Ca²⁺ alone. nih.gov The increase in Rg indicates a conformational change towards a more extended or larger structure, consistent with the open state. nih.govwikipedia.org The increase in I(c0) suggests the formation of higher-order oligomers. nih.gov This data indicates that LM11, an analog of this compound, can induce conformational changes and promote oligomerization of tTG in the presence of calcium, supporting the concept that these compounds influence the quaternary structure of the enzyme. nih.gov Time-resolved SAXS can further provide insights into the kinetics of these conformational transitions induced by ligand binding. nih.gov

The SAXS data highlights the ability of this compound analogs to stabilize the open conformation and potentially induce oligomerization of tTG, providing valuable data on the global structural effects of these compounds.

TechniqueApplication to tTG and this compound AnalogsKey Information Provided
Cryo-EMHigh-resolution structure determination of tTG in different states; potential for complex structures. nih.govDetailed molecular interactions; precise binding pose; visualization of conformational changes at high resolution.
SAXSAssessment of global conformational changes and oligomerization in solution. nih.govwikipedia.orgRadius of gyration (Rg); distinction between open/closed states; detection of ligand-induced structural rearrangements.

Future Research Trajectories and Therapeutic Potential of Ttgm 5826 Class Compounds

Further Elucidation of Downstream Signaling Pathways Mediated by Open-State tTG Following TTGM 5826 Treatment

Research indicates that maintaining tTG in its open state is cytotoxic, but the precise downstream signaling pathways mediating this effect are not fully understood. nih.govnih.gov this compound stabilizes the open conformation of tTG and inhibits its protein crosslinking activity. researchgate.netnih.gov It was predicted to bind to the crosslinking active site of tTG during docking simulations and has been shown to act as a competitive inhibitor against substrates like NNDC. researchgate.netnih.gov While the open state is known to expose the substrate binding site for crosslinking, its interaction with downstream signaling partners is still being explored. researchgate.netnih.gov Further research is needed to identify how stabilizing the open state with compounds like this compound impacts specific signaling cascades within the cell, particularly given that tTG also has GTP binding and hydrolysis activity, which has been suggested to play a role in signal transduction, although the mechanisms are not fully established. nih.govmdpi.com Understanding these pathways is crucial for fully grasping the cytotoxic mechanism induced by open-state tTG stabilization.

Exploration of this compound and its Analogs in Other tTG-Associated Disease Contexts Beyond Oncology

Beyond its role in cancer, tTG has been implicated in a variety of other diseases, suggesting potential therapeutic applications for this compound class compounds in these areas. tTG is involved in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, where it contributes to the aggregation of proteins like amyloid-β, tau, and α-synuclein. nih.govnih.govnih.gov Increased tTG activity has been observed in the brains of Alzheimer's patients, and it has been shown to catalyze the crosslinking of α-synuclein in Parkinson's models. nih.gov

tTG also plays a significant role in celiac disease, where it is the primary autoantigen. immundiagnostik.comimmundiagnostik.comathenslab.gr Antibodies against tTG are key diagnostic markers for this condition. immundiagnostik.comimmundiagnostik.comathenslab.gr Furthermore, tTG is involved in fibrosis in various organs, including the kidney, liver, and heart, and contributes to extracellular matrix remodeling. nih.gov It has also been implicated in cardiovascular issues like arterial remodeling and endothelial dysfunction. researchgate.net

Given the involvement of tTG in these diverse pathologies, exploring the effects of this compound and its analogs, which modulate tTG conformation, could reveal therapeutic potential outside of oncology. For instance, investigating whether stabilizing the open state of tTG could influence protein aggregation in neurodegenerative disorders or impact the pathological processes in celiac disease or fibrosis warrants further study.

Development of Advanced Preclinical Models for Comprehensive Efficacy and Mechanism of Action Studies

To fully assess the therapeutic potential of this compound and its analogs, the development and utilization of advanced preclinical models are essential. Current research has demonstrated this compound's ability to inhibit the growth and migration of cancer cell lines, including breast and brain cancer cells, as well as glioma stem cells, in vitro. probechem.comresearchgate.netnih.govnih.govdovepress.comtandfonline.com It has also shown some selectivity between transformed and healthy cells. researchgate.netnih.govdovepress.comtandfonline.com

However, comprehensive efficacy and mechanism of action studies require more complex models that better recapitulate the in vivo environment. This includes the use of:

Patient-derived xenograft (PDX) models: These models involve implanting tumor tissue directly from patients into immunocompromised mice, providing a more clinically relevant setting for evaluating efficacy.

Genetically engineered mouse models (GEMMs): GEMMs with specific genetic alterations related to tTG expression or activity, or associated disease states, can help elucidate the compound's mechanism of action in a more physiologically relevant context.

Organoid models: Three-dimensional cell culture models that mimic the structure and function of organs can provide a bridge between traditional 2D cell cultures and in vivo studies, allowing for more complex analyses of cellular responses to this compound.

Co-culture models: Models incorporating different cell types found in the tumor microenvironment or affected tissues can help understand how this compound interacts with the complex cellular milieu.

Such advanced models would facilitate a more thorough understanding of this compound's impact on tumor growth, metastasis, and interaction with the microenvironment in cancer, as well as its effects in other tTG-associated diseases. They would also be crucial for evaluating pharmacokinetics and pharmacodynamics in a living system.

Translational Research Prospects for Novel tTG Conformational Modulators as Therapeutic Agents

The identification and characterization of this compound as a small molecule that stabilizes the open conformation of tTG represent a significant step in developing a new class of therapeutic agents. probechem.comnih.govoncotarget.comnih.gov Unlike some traditional tTG inhibitors, which may be irreversible or have poor cell permeability, this compound offers a different approach by targeting the conformational state of the enzyme. nih.gov

The translational research prospects for this compound class compounds are promising, particularly in cancers with high tTG expression, such as glioblastoma. nih.govnih.govoncotarget.comdovepress.com this compound has demonstrated the ability to inhibit aggressive cancer cells, including glioma stem cells, which are often resistant to conventional therapies. researchgate.netnih.govdovepress.com Furthermore, it has shown synergistic effects with standard-of-care treatments in some cancer cell lines. nih.gov

Identifying more potent analogs of this compound, such as the LM-series compounds, is an ongoing area of research. researchgate.netresearchgate.netnih.gov Further medicinal chemistry efforts are needed to optimize the properties of these conformational modulators, including their potency, selectivity, pharmacokinetic profiles, and ability to reach target tissues. mdpi.comnih.gov

Translational research will involve moving from preclinical studies to potential clinical applications. This includes:

Lead optimization: Developing improved analogs with enhanced therapeutic properties. researchgate.netresearchgate.netmdpi.comnih.gov

Toxicology studies: Assessing the safety profile of lead compounds in relevant animal models.

Formulation development: Creating suitable formulations for administration.

Clinical trial design: Planning and executing clinical trials to evaluate safety and efficacy in human patients. biorxiv.org

The unique mechanism of action of this compound, focusing on tTG conformation rather than solely enzymatic activity, offers a novel avenue for therapeutic intervention in a range of diseases where tTG plays a pathogenic role. nih.govoncotarget.comnih.gov Continued research and development of this class of compounds hold the potential to translate these preclinical findings into effective clinical treatments.

Q & A

Q. What is the primary mechanism by which TTGM 5826 inhibits cancer cell proliferation?

this compound selectively targets the conformational states of transglutaminase 2 (TG2), stabilizing its "open" state in the presence of Ca²⁺. This inhibits TG2's transamidase activity, disrupting cross-linking processes critical for cancer cell survival. Methodologically, this was validated using fluorescence-based GTP-binding assays and SAXS (small-angle X-ray scattering) to monitor structural shifts in TG2 upon drug binding .

Q. How does this compound’s efficacy vary across cancer cell models?

In onco-Dbl-expressing mouse embryonic fibroblasts (MEFs), this compound reduced proliferation by 60–80% at 10 μM over six days, with minimal effects on control cells. This selectivity was confirmed via cell-counting assays and dose-response curves, highlighting its dependency on oncogenic signaling pathways .

Q. What experimental methods are used to assess this compound’s impact on TG2 conformation?

SAXS and fluorescence quenching assays are key. For example, SAXS revealed that this compound prevents TG2 from adopting a closed, GTP-bound state in Ca²⁺-rich environments. Fluorescence assays using BODIPY-GTP showed this compound reduces GTP binding by 70%, correlating with open-state stabilization .

Advanced Research Questions

Q. How does this compound compare to newer inhibitors like LM11 in modulating TG2’s oligomerization?

LM11, a structurally optimized analog, induces cytotoxic oligomers at lower Ca²⁺ concentrations (IC₅₀ = 2.8 μM in U87-MG glioma cells vs. 20.6 μM for this compound). TR-SAXS (time-resolved SAXS) demonstrated LM11 accelerates Ca²⁺-driven oligomerization 3-fold compared to this compound, likely due to improved binding to Tyr245 in TG2’s catalytic pocket .

Q. Why does this compound fail to induce conformational changes in TG2 without Ca²⁺?

SAXS data (Fig. S5) show that in Ca²⁺-free conditions, this compound binds TG2 but does not alter its scattering profile, indicating no structural rearrangement. This suggests Ca²⁺ is essential for creating a druggable binding pocket, as confirmed by molecular dynamics simulations .

Q. What contradictions exist in this compound’s reported mechanisms across studies?

While early work emphasized TG2 enzymatic inhibition, recent findings suggest cytotoxicity arises from open-state stabilization and oligomerization, not just activity suppression. For instance, LM11 (a this compound analog) kills cells despite weaker enzymatic inhibition, implicating structural destabilization as the primary driver .

Q. How do GTP levels in the cytoplasm influence this compound’s therapeutic window?

Competitive binding assays revealed that this compound’s efficacy inversely correlates with intracellular GTP concentrations. At physiological GTP levels (0.5–1 mM), 20 μM this compound is required to displace 50% of bound GTP, suggesting its potency is context-dependent and varies across tumor microenvironments .

Methodological Guidance

Q. What controls are critical when testing this compound in cell-based assays?

Include DMSO controls (used as a solvent for this compound) to rule out vehicle-induced artifacts. For example, SAXS confirmed DMSO ≤1% does not alter TG2’s conformation. Additionally, use TG2-knockout or low-expressing cell lines (e.g., T98G glioma cells) to isolate target-specific effects .

Q. How can researchers resolve discrepancies in this compound’s reported IC₅₀ values?

Standardize assay conditions: Pre-incubate TG2 with Ca²⁺ (10 mM) for 5 minutes before adding this compound, and use trypan blue exclusion (not MTT) for viability assays to avoid interference with drug-metabolizing enzymes .

Q. What structural biology techniques are recommended for studying this compound-TG2 interactions?

Pair SAXS (for solution-state dynamics) with X-ray crystallography of TG2-inhibitor complexes. For example, LM11’s binding mode was resolved at 2.3 Å, revealing halogen bonds with Tyr245 that improve affinity over this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.